molecular formula C38H20Cl2N2O2 B13967857 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- CAS No. 63216-92-2

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)-

Cat. No.: B13967857
CAS No.: 63216-92-2
M. Wt: 607.5 g/mol
InChI Key: OFAGMUSGAUEUPW-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- is a complex organic compound characterized by its unique structure and properties. This compound is part of the quinone family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with 1-pyrenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields .

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, which play a crucial role in its biological activities. It can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(1-pyrenylamino)- is unique due to its complex structure, which includes both quinone and pyrene moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler quinone derivatives .

Properties

CAS No.

63216-92-2

Molecular Formula

C38H20Cl2N2O2

Molecular Weight

607.5 g/mol

IUPAC Name

2,5-dichloro-3,6-bis(pyren-1-ylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C38H20Cl2N2O2/c39-33-35(41-27-17-13-23-9-7-19-3-1-5-21-11-15-25(27)31(23)29(19)21)37(43)34(40)36(38(33)44)42-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18,41-42H

InChI Key

OFAGMUSGAUEUPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=C(C(=O)C(=C(C5=O)Cl)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)Cl

Origin of Product

United States

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